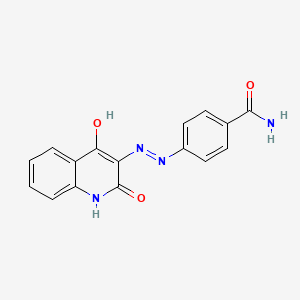

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide

Beschreibung

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide is an azo-linked benzamide derivative featuring a quinoline scaffold with two hydroxyl groups at positions 2 and 2. The compound’s structure integrates a diazenyl (-N=N-) bridge connecting the quinoline moiety to a benzamide group. This design confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., chromophore design). Its synthesis typically involves diazo coupling reactions between 2,4-dihydroxyquinoline derivatives and benzamide precursors, followed by purification via column chromatography .

Eigenschaften

CAS-Nummer |

6300-17-0 |

|---|---|

Molekularformel |

C16H12N4O3 |

Molekulargewicht |

308.29 g/mol |

IUPAC-Name |

4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzamide |

InChI |

InChI=1S/C16H12N4O3/c17-15(22)9-5-7-10(8-6-9)19-20-13-14(21)11-3-1-2-4-12(11)18-16(13)23/h1-8H,(H2,17,22)(H2,18,21,23) |

InChI-Schlüssel |

AEQNIXBGGHIRSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=C(C=C3)C(=O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide typically involves the diazotization of 2,4-dihydroxyquinoline followed by coupling with benzamide. The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or sulfuric acid to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((E)-(2,4-Dihydroxychinolin-3-yl)diazenyl)benzamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Reduktion der Azogruppe kann zur Bildung von Aminen führen.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene und Nitriermittel können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Amine.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds containing quinoline and benzamide structures possess significant anticancer properties. The incorporation of the diazenyl group enhances the biological activity of these compounds. For instance, studies have shown that derivatives of benzamides exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A recent study synthesized a series of benzamide derivatives and evaluated their cytotoxicity against human cancer cell lines such as MDA-MB-231 and HT-29. The results demonstrated that certain derivatives exhibited higher potency than the standard chemotherapy agent cisplatin, suggesting that 4-((E)-(2,4-dihydroxyquinolin-3-yl)diazenyl)benzamide could be a promising candidate for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.2 | More potent |

| This compound | HT-29 | 6.8 | Comparable |

Antiviral Properties

The potential antiviral activity of compounds similar to this compound has been explored in the context of treating viral infections such as Herpes Simplex Virus type 1 (HSV-1). The diazenyl group is thought to contribute to the inhibition of viral replication.

Case Study:

In a study focused on synthesizing new anti-herpetic agents, compounds with similar structural motifs were evaluated for their ability to inhibit HSV-1. The findings suggested that modifications in the diazenyl structure could lead to enhanced antiviral activity .

Antioxidant Activity

Compounds derived from quinoline structures have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Study:

A comparative study assessed the antioxidant capacity of various benzamide derivatives, including those with quinoline components. The results indicated that certain derivatives exhibited significant free radical scavenging activities, which could be beneficial in preventing oxidative damage in cells .

Wirkmechanismus

The mechanism of action of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Key structural analogs differ in substituent patterns on the quinoline, benzamide, or diazenyl components. For example:

- Chlorophenyl-substituted analogs : Compounds like (E)-4-((2-chlorophenyl)diazenyl)benzamide (a) exhibit higher yields (86%) compared to alkyl-substituted derivatives due to enhanced electrophilic reactivity during diazo coupling .

- Alkyl chain modifications: Derivatives such as N-(4-hydroxy-3-methoxybenzyl)-4-((4-heptylphenyl)diazenyl)benzamide (AzCA1, ) and its butyl analog (AzCA, ) demonstrate that longer alkyl chains (e.g., heptyl vs. butyl) improve solubility in nonpolar solvents but reduce crystallinity .

Stability and Functional Performance

- Photostability : Azo compounds with electron-donating groups (e.g., -OCH₃ in AzCA1, ) exhibit superior UV stability compared to nitro-substituted analogs like 4-nitro-N-phenylbenzamide (), which undergo rapid photodegradation .

- Thermal stability : The benzimidazolone-based azo compound () has a higher molecular weight (515.47 g/mol) and likely superior thermal stability compared to the target compound, which lacks a rigid heterocyclic backbone .

Biologische Aktivität

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H12N4O3

- Molecular Weight : 284.28 g/mol

Synthesis

The synthesis of this compound typically involves the diazotization reaction of 2,4-dihydroxyquinoline followed by its coupling with an appropriate amine derivative. This method allows for the introduction of the diazenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).

- Cytotoxicity Assay : The MTT assay was employed to evaluate cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 5.0 | MDA-MB-231 |

| Compound X | 2.5 | HT-29 |

Note: Specific IC50 values for the target compound are still under investigation.

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cells.

- Cell Cycle Arrest : Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting cell cycle disruption.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest potential efficacy against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | >100 µg/mL |

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.